1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone
Overview
Description
1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone is an organic compound with the molecular formula C14H10Cl2O2 It is known for its unique structure, which includes two chlorine atoms and a phenoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone typically involves multiple steps. One common method includes the Friedel-Crafts acylation of 2-chloro-4-(2-chlorophenoxy)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl ethanones, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Chloro-4-(4-chlorophenoxy)acetophenone
- 4-Acetyl-3,4’-dichlorodiphenyl ether
- 4’-(p-chlorophenoxy)-2’-chloroacetophenone
Comparison: 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone is unique due to its specific substitution pattern and the presence of both chlorine and phenoxy groups This structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from similar compounds
Properties
IUPAC Name |
1-[2-chloro-4-(2-chlorophenoxy)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9(17)11-7-6-10(8-13(11)16)18-14-5-3-2-4-12(14)15/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNKJNBIZKGQMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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